molecular formula C4H7BrO2S B1432734 Methyl 2-bromo-2-(methylsulfanyl)acetate CAS No. 77825-52-6

Methyl 2-bromo-2-(methylsulfanyl)acetate

Cat. No.: B1432734
CAS No.: 77825-52-6
M. Wt: 199.07 g/mol
InChI Key: QIZYHQCOQQDRDR-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(methylsulfanyl)acetate: is an organic compound with the molecular formula C4H7BrO2S. It is a brominated ester of 2-(methylsulfanyl)acetic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • From Methyl 2-(methylsulfanyl)acetate: The compound can be synthesized by brominating methyl 2-(methylsulfanyl)acetate using bromine in the presence of a suitable catalyst.

  • From 2-(Methylsulfanyl)acetic Acid: Another method involves the esterification of 2-(methylsulfanyl)acetic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure safety and yield optimization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of the corresponding bromoalkane.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form 2-(methylsulfanyl)acetic acid.

  • Reduction: The reduction product is 2-bromo-2-(methylsulfanyl)ethanol.

  • Substitution: The substitution product can vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-bromo-2-(methylsulfanyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules. Medicine: The compound is explored for its potential use in drug development, especially in the synthesis of novel therapeutic agents. Industry: It is utilized in the manufacturing of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-bromo-2-(methylsulfanyl)acetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • Methyl 2-bromo-2-(ethylsulfanyl)acetate: Similar structure with an ethyl group instead of a methyl group.

  • Methyl 2-bromo-2-(propylsulfanyl)acetate: Similar structure with a propyl group instead of a methyl group.

Uniqueness: Methyl 2-bromo-2-(methylsulfanyl)acetate is unique due to its specific combination of functional groups, which influences its reactivity and applications. The presence of both bromine and sulfur atoms in its structure makes it particularly versatile in organic synthesis.

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Properties

IUPAC Name

methyl 2-bromo-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2S/c1-7-4(6)3(5)8-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYHQCOQQDRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77825-52-6
Record name methyl 2-bromo-2-(methylsulfanyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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